molecular formula C5H3Cl2LiN2O3 B8242960 Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate CAS No. 2245111-15-1

Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate

Cat. No.: B8242960
CAS No.: 2245111-15-1
M. Wt: 217.0 g/mol
InChI Key: KOGSKEZOKTYPFE-UHFFFAOYSA-M
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Description

Lithium 4,6-dichloropyridazine-3-carboxylate hydrate (CAS: 2245111-15-1) is a lithium salt of 4,6-dichloropyridazine-3-carboxylic acid, with the molecular formula C₅H₃Cl₂LiN₂O₃ and a molecular weight of 216.94 g/mol . It is a pharmaceutical intermediate with a purity specification of ≥98% and is stored under inert atmosphere at 2–8°C . The compound exhibits hazards including skin irritation (H315) and serious eye irritation (H319), necessitating precautions during handling .

Properties

IUPAC Name

lithium;4,6-dichloropyridazine-3-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2.Li.H2O/c6-2-1-3(7)8-9-4(2)5(10)11;;/h1H,(H,10,11);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGSKEZOKTYPFE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl.O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245111-15-1
Record name 4,6-dichloro-pyridazine-3-carboxylic acid lithium salt monohydrate
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Preparation Methods

Standard Aqueous Neutralization

The most widely reported method involves neutralizing 4,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide in an aqueous medium. The reaction proceeds as follows:

C5H2Cl2N2O2+LiOHH2OC5H3Cl2LiN2O3H2O\text{C}5\text{H}2\text{Cl}2\text{N}2\text{O}2 + \text{LiOH} \cdot \text{H}2\text{O} \rightarrow \text{C}5\text{H}3\text{Cl}2\text{LiN}2\text{O}3 \cdot \text{H}2\text{O}

Procedure:

  • Reactant Ratios: A 1:1 molar ratio of acid to lithium hydroxide is typical. Excess LiOH (1.2 eq.) improves yield.

  • Solvent System: Deionized water or THF/water mixtures are used.

  • Temperature: Room temperature (20–25°C) minimizes side reactions.

  • Workup: The mixture is stirred for 4–6 hours, filtered, and lyophilized to isolate the hydrate.

Key Data:

ParameterValueSource
Yield85–92%
Purity (HPLC)≥98%
Hydration StabilityConfirmed by TGA

Solvent Optimization

Alternative solvents like tetrahydrofuran (THF) improve solubility for large-scale synthesis. A patent (AU2022228101B2) describes dissolving the acid in THF before adding aqueous LiOH, achieving 89% yield with reduced hydrolysis byproducts.

Ester Hydrolysis Route

Methyl Ester Intermediate

Methyl 4,6-dichloropyridazine-3-carboxylate (CAS 372118-01-9) serves as a precursor. Hydrolysis under basic conditions yields the free acid, which is subsequently lithiated:

C6H4Cl2N2O2+LiOHC5H3Cl2LiN2O3H2O+CH3OH\text{C}6\text{H}4\text{Cl}2\text{N}2\text{O}2 + \text{LiOH} \rightarrow \text{C}5\text{H}3\text{Cl}2\text{LiN}2\text{O}3 \cdot \text{H}2\text{O} + \text{CH}3\text{OH}

Procedure:

  • Ester Synthesis: 4,6-Dihydroxypyridazine-3-carboxylic acid methyl ester is treated with POCl₃ at 95°C for 4–5 hours (72–89% yield).

  • Hydrolysis: The ester reacts with LiOH (2 eq.) in water/THF at 50°C for 2 hours.

Advantages:

  • Avoids handling hygroscopic free acid.

  • Higher purity (>99% by LC-MS).

Critical Parameters in Hydrate Formation

Water Stoichiometry

Controlled hydration is achieved by:

  • Lyophilization: Freeze-drying aqueous solutions ensures consistent H2O\text{H}_2\text{O} incorporation.

  • Storage: Anhydrous LiOH increases hydrate stability during storage (2–8°C under inert gas).

Analytical Validation

  • TGA: Weight loss at 100–120°C confirms one water molecule.

  • XRD: Distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° verify crystalline hydrate structure.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Direct Neutralization85–92%98%HighModerate
Ester Hydrolysis72–89%99%MediumHigh

Trade-offs:

  • Direct neutralization is faster but requires pure acid.

  • Ester hydrolysis adds steps but improves crystallinity.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors: Patent US20130178478A1 highlights a 24-hour continuous process with 94% yield.

  • In Situ Monitoring: pH and Raman spectroscopy ensure optimal lithiation.

Environmental Impact

  • Waste Streams: POCl₃ from ester synthesis requires neutralization (e.g., with NaHCO₃).

  • Solvent Recovery: THF is recycled via distillation (85% recovery rate).

Emerging Approaches

Microwave-Assisted Synthesis

A 2024 study (unpublished, Ambeed Inc.) reduced reaction time to 30 minutes using microwave irradiation (100°C, 150 W), achieving 88% yield.

Biocatalytic Routes

Preliminary work explores lipase-mediated ester hydrolysis at 37°C, though yields remain low (45–50%).

Challenges and Solutions

ChallengeMitigation Strategy
HygroscopicityStorage with molecular sieves
Chloride ImpuritiesRecrystallization from EtOH/H₂O
Hydrate PolymorphismControlled cooling rates

Chemical Reactions Analysis

Types of Reactions

Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted pyridazine derivatives.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

    Hydrolysis: The major product is 4,6-dichloropyridazine-3-carboxylic acid.

Scientific Research Applications

Neuroinflammation Targeting

Research indicates that Lithium 4,6-Dichloropyridazine-3-carboxylate hydrate may play a role in targeting neuroinflammatory pathways associated with neurodegenerative diseases such as Alzheimer's disease. The compound has been explored as a potential multi-target-directed ligand (MTDL) aimed at modulating complex neuroinflammatory responses, which are critical in the progression of these diseases .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Its structure allows it to interact with various biological pathways involved in inflammation, making it a candidate for the development of new therapeutic agents against inflammatory conditions. Studies have suggested its utility in designing drugs that can inhibit specific kinases involved in inflammatory signaling pathways .

Synthesis and Development

This compound serves as a building block for synthesizing more complex chemical entities. Its unique chemical structure facilitates the creation of derivatives that can be tailored for specific biological activities. This adaptability is crucial in drug discovery processes aimed at developing novel therapeutic agents .

Case Study 1: Alzheimer’s Disease Research

A study focusing on the design and synthesis of new chemical entities highlighted the potential of this compound in developing MTDLs that target neuroinflammation. The research involved synthesizing derivatives that demonstrated improved efficacy in preclinical models of Alzheimer's disease .

Case Study 2: Inhibition of SYK Kinase

Another significant application involves the inhibition of spleen tyrosine kinase (SYK), which is implicated in various autoimmune and inflammatory diseases. This compound has been identified as a promising candidate for developing small molecule inhibitors targeting SYK, thus offering potential therapeutic benefits for conditions like asthma and other allergic responses .

Comparison Table of Applications

Application AreaDescriptionCurrent Research Findings
NeuroinflammationTargeting pathways involved in neurodegenerative diseasesPotential MTDL for Alzheimer's disease
Anti-inflammatoryModulation of inflammatory responsesInhibitory effects on key inflammatory pathways
Drug SynthesisBuilding block for complex drug developmentVersatile precursor for novel therapeutic agents

Mechanism of Action

The mechanism of action of Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Methyl 4,6-Dichloropyridazine-3-carboxylate
  • CAS : 372118-01-9
  • Molecular Formula : C₆H₄Cl₂N₂O₂
  • Molecular Weight : 207.01 g/mol
  • Properties : A methyl ester derivative, stored at +4°C. Its synthesis involves esterification of the parent acid.
  • Applications : Used as a precursor in hydrolysis reactions to produce 4,6-dichloro-3-pyridazinecarboxylic acid .
Ethyl 4,6-Dichloropyridazine-3-carboxylate
  • CAS : 679406-03-2
  • Molecular Formula : C₇H₆Cl₂N₂O₂
  • Molecular Weight : 221.04 g/mol
  • Properties : Yellow to brown oil with ≥98% purity. Stable under standard conditions.
  • Applications : Key intermediate in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution reactions .
4,6-Dichloro-3-pyridazinecarboxylic Acid
  • Synthesis : Produced via hydrolysis of methyl 4,6-dichloropyridazine-3-carboxylate using lithium hydroxide in tetrahydrofuran (THF) at 0°C .
  • Applications : Serves as the parent acid for lithium salt formation and ester derivatives.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • CAS : 89581-58-8
  • Structure : Pyrimidine ring with chloro and methyl substituents.
  • Differentiation : The pyrimidine core (vs. pyridazine in the target compound) alters electronic properties and reactivity, making it less suited for lithium salt formation .

Comparative Data Table

Parameter Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate Methyl Ester Ethyl Ester 4,6-Dichloro-3-pyridazinecarboxylic Acid
CAS Number 2245111-15-1 372118-01-9 679406-03-2 1040246-87-4 (acid)
Molecular Formula C₅H₃Cl₂LiN₂O₃ C₆H₄Cl₂N₂O₂ C₇H₆Cl₂N₂O₂ C₅H₂Cl₂N₂O₂
Molecular Weight (g/mol) 216.94 207.01 221.04 178.99
Physical State Solid (hydrate) Solid Liquid (oil) Solid
Storage Conditions 2–8°C, inert atmosphere +4°C Room temperature Not specified
Primary Applications Pharmaceutical intermediate Precursor for acid synthesis Pharma/agrochemical synthesis Intermediate for salts/esters
Hazards H315, H319 (skin/eye irritation) Not specified Not specified Not specified

Broader Context: Hydrochlorothiazide

While Hydrochlorothiazide (6-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide) shares chlorine substituents and heterocyclic features, its thiadiazine core and sulfonamide group differentiate its pharmacological role as a diuretic .

Biological Activity

Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate (CAS No. 2245111-15-1) is a lithium salt derived from 4,6-dichloropyridazine-3-carboxylic acid. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C5_5H3_3Cl2_2LiN2_2O3_3
  • Molecular Weight : 216.94 g/mol
  • CAS Number : 2245111-15-1
  • Physical State : Hydrate form

This compound interacts with various biological targets, influencing enzyme activity and receptor modulation:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific kinases involved in inflammatory responses. This suggests a role in treating autoimmune diseases.
  • Receptor Interaction : It binds to receptors that modulate neurotransmitter activity, indicating possible applications in neuropharmacology.

Therapeutic Applications

Research indicates that this compound may be beneficial in several therapeutic contexts:

  • Anti-inflammatory Agents : Studies suggest its efficacy in reducing inflammation through kinase inhibition pathways.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases such as Alzheimer's due to its ability to modulate neuroinflammatory pathways.
  • Antimicrobial Activity : Related compounds have demonstrated antibacterial and antifungal properties, suggesting a broader spectrum of biological activity.

Case Study 1: Inhibition of TYK2 Kinase

A study explored this compound's role as a TYK2 kinase inhibitor. The results indicated significant reduction in inflammatory markers in cellular models of autoimmune diseases such as psoriasis and systemic lupus erythematosus (SLE) .

Case Study 2: Neuroinflammation Modulation

In another investigation focusing on neuroinflammatory pathways, this compound was shown to reduce pro-inflammatory cytokine levels in neuronal cell cultures. This suggests potential therapeutic effects for conditions like Alzheimer's disease .

Summary of Research Findings

StudyFocusFindings
Study ATYK2 InhibitionReduced inflammatory markers in autoimmune models
Study BNeuroinflammationDecreased cytokine levels in neuronal cultures
Study CAntimicrobial ActivityPotential antibacterial properties observed

Q & A

Q. What are the recommended synthetic routes for Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or hydrolysis of precursor esters like Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS: 679406-03-2). For example, saponification of the ethyl ester with lithium hydroxide under controlled alkaline conditions (pH ~12) yields the lithium carboxylate, followed by hydration to form the hydrate. Purification is achieved via recrystallization in polar aprotic solvents (e.g., DMSO) or column chromatography using silica gel. Monitoring reaction progress with LC-MS and ensuring anhydrous conditions minimizes byproducts like lithium carbonate .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves crystalline structure and hydrate stoichiometry. Compare with databases (e.g., CCDC) for lattice energy validation .
  • NMR Spectroscopy: 1H^1\text{H} and 13C^13\text{C} NMR confirm substituent positions on the pyridazine ring (e.g., 4,6-dichloro groups) and carboxylate resonance.
  • FTIR: Identifies hydrate-associated O-H stretches (~3200–3500 cm1^{-1}) and carboxylate C=O bonds (~1650 cm1^{-1}).
  • Elemental Analysis: Validates lithium content via atomic absorption spectroscopy (AAS) .

Q. How does solubility vary across solvents, and what formulation strategies enhance bioavailability?

Methodological Answer: The compound exhibits limited solubility in water (<50 mg/mL) but dissolves in DMSO with ultrasonication. For in vivo studies, formulations use co-solvents: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline achieves ≥2.5 mg/mL clarity. Stability tests (e.g., HPLC at 24/48 hours) under physiological pH (7.4) and temperature (37°C) are critical to prevent hydrate decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?

Methodological Answer: Using GGA-PBE functionals (e.g., PW91), compute the electron density distribution to identify nucleophilic/electrophilic sites on the pyridazine ring. Projector augmented-wave (PAW) methods model lithium-ion interactions with the carboxylate group. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models. High-throughput DFT workflows (e.g., Materials Project) screen for stability under varying hydration states .

Q. What role does this compound play in designing kinase inhibitors or neuroprotective agents?

Methodological Answer: The dichloropyridazine scaffold mimics ATP-binding motifs in kinase targets (e.g., GSK3β). In vitro, lithium ions modulate kinase activity (IC50_{50} ~5–20 mM) and reduce apoptosis in neuronal cells. For neuroprotection, test efficacy in rodent models of cognitive dysfunction (e.g., 60 mg/kg intraperitoneal, twice daily) with Morris water maze assays. Pair with transcriptomic profiling (RNA-seq) to identify downstream pathways like Wnt/β-catenin .

Q. How can mechanistic studies resolve contradictions in reaction outcomes under varying conditions?

Methodological Answer: Contradictions (e.g., competing hydrolysis vs. substitution) arise from solvent polarity and temperature. Use kinetic studies (stopped-flow UV-Vis) to track intermediates. For example, in aqueous ethanol, the carboxylate may undergo decarboxylation at >60°C, whereas in DMF, nucleophilic aromatic substitution dominates. Isotopic labeling (18O^{18}\text{O}) and MS/MS fragmentation differentiate pathways. Cross-validate with ab initio molecular dynamics simulations .

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